molecular formula C21H25NO5 B250376 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

货号: B250376
分子量: 371.4 g/mol
InChI 键: HWURALGFWGXYNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a validated target for treating B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound disrupts this signaling pathway and induces cell death in B-cell malignancies.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways. This compound has also shown efficacy in reducing tumor growth and prolonging survival in preclinical models of B-cell malignancies.

实验室实验的优点和局限性

One of the main advantages of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, such as ibrutinib and acalabrutinib. This may limit its efficacy in certain B-cell malignancies and may require higher doses or combination therapy to achieve optimal results.

未来方向

There are several future directions for the development of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide and other BTK inhibitors. One direction is the evaluation of this compound in combination with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.

合成方法

The synthesis of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the benzamide moiety through a coupling reaction between 3-aminophenol and 4-(2-methoxyethoxy)benzoic acid. The furanyl group is then introduced through a series of reactions, followed by the final coupling with tetrahydrofuran-2-ylmethyl chloride to yield the desired product.

科学研究应用

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis in B-cell malignancies. This compound has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

属性

分子式

C21H25NO5

分子量

371.4 g/mol

IUPAC 名称

4-(2-methoxyethoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C21H25NO5/c1-24-12-13-26-18-9-7-16(8-10-18)21(23)22-17-4-2-5-19(14-17)27-15-20-6-3-11-25-20/h2,4-5,7-10,14,20H,3,6,11-13,15H2,1H3,(H,22,23)

InChI 键

HWURALGFWGXYNI-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

规范 SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。